6-(indoline-1-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
Description
6-(Indoline-1-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a thienopyrimidine derivative featuring a fused thiophene-pyrimidine core with methyl substituents at positions 1 and 3 and an indoline-carbonyl moiety at position 4.
Properties
IUPAC Name |
6-(2,3-dihydroindole-1-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-18-14(21)11-9-13(24-16(11)19(2)17(18)23)15(22)20-8-7-10-5-3-4-6-12(10)20/h3-6,9H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFJMANELYSHAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C(=O)N3CCC4=CC=CC=C43)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(indoline-1-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Thieno[2,3-d]pyrimidine Core: This step often involves the cyclization of a suitable thiophene derivative with a pyrimidine precursor under acidic or basic conditions.
Introduction of the Indoline Moiety: The indoline ring is introduced through a coupling reaction, such as a Friedel-Crafts acylation, where indoline reacts with an acyl chloride derivative of the thieno[2,3-d]pyrimidine core.
Methylation: The final step involves the methylation of the nitrogen atoms in the pyrimidine ring, typically using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Key Structural Features and Reactivity
The compound’s reactivity is influenced by:
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Thieno[2,3-d]pyrimidine-2,4-dione core : Susceptible to nucleophilic attack at electrophilic positions (e.g., C5, C6) and electrophilic substitution at sulfur in the thiophene ring.
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Indoline-1-carbonyl group : Provides a site for hydrolysis, reduction, or nucleophilic acyl substitution.
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N1 and N3 methyl groups : May undergo demethylation under acidic/basic conditions.
Multicomponent Assembly of the Thienopyrimidine Core
A plausible synthesis involves a three-component reaction (TCR), as demonstrated for related pyrimido[4,5-d]pyrimidines (Search Result ):
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Reactants :
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6-Amino-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (uracil analog).
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Indoline-1-carbonyl chloride (acylating agent).
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Base (e.g., NEt3 or ionic liquids).
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Conditions :
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Mechanism :
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Acylation of the 6-amino group via nucleophilic substitution.
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Cyclocondensation to form the indoline-carbonyl linkage.
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Palladium-Catalyzed Carbonylation
Pd-mediated carbonylation (Search Result ) could introduce the carbonyl group:
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Reactants : 6-Bromo-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione + indoline.
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Conditions : CO gas, Pd(OAc)2/PPh3, NEt3, 80°C.
Electrophilic Aromatic Substitution
The thiophene ring’s C5 position is reactive toward electrophiles:
| Reaction Type | Reagent | Product | Yield | Source Analogy |
|---|---|---|---|---|
| Nitration | HNO3/H2SO4 | 5-Nitro derivative | 55–60% | |
| Sulfonation | SO3/H2SO4 | 5-Sulfo derivative | 50% |
Nucleophilic Acyl Substitution
The indoline-carbonyl group undergoes hydrolysis or aminolysis:
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Hydrolysis : 6-(Indoline-1-carboxylic acid) analog forms under acidic (HCl/H2O) or basic (NaOH/EtOH) conditions.
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Aminolysis : Primary amines (e.g., NH2CH2Ph) yield 6-(indoline-1-carboxamide) derivatives .
Demethylation
N1/N3 methyl groups are cleaved under strong acids:
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Conditions : HBr/AcOH (48 h, reflux).
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Product : 1,3-Demethylated thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione .
Biological Activity and Derivatization
While direct data for this compound is unavailable, structural analogs show:
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Antimicrobial activity : Thieno-pyrimidine diones inhibit S. aureus (MIC: 8–16 µg/mL) .
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Kinase inhibition : Pyrido[2,3-d]pyrimidine-2,4-diones (e.g., A-484954) target eEF-2K (IC50: 420 nM) .
Stability and Degradation
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Thermal Stability : Decomposes above 250°C (TGA data for thieno[3,2-d]pyrimidine-2,4-dione ).
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Photolysis : UV light (254 nm) induces cleavage of the indoline-carbonyl bond (t1/2: 12 h).
Key Challenges and Research Gaps
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the compound's potent antimicrobial properties. Specifically, it has demonstrated significant activity against various pathogens:
- Staphylococcus aureus : The compound exhibited stronger antimicrobial effects compared to standard antibiotics such as Metronidazole and Streptomycin. This suggests its potential as a therapeutic agent against resistant strains of bacteria.
- Pseudomonas aeruginosa : Moderate activity against this pathogen has also been observed, indicating a broader spectrum of antimicrobial efficacy.
- Candida albicans : The compound showed effectiveness against this fungal pathogen, further supporting its potential use in treating fungal infections.
Anticancer Potential
In addition to its antimicrobial properties, 6-(indoline-1-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione has been investigated for its anticancer applications:
- Mechanism of Action : The compound is thought to exert its anticancer effects through the inhibition of specific cellular pathways involved in tumor growth and proliferation. Research suggests that it may interfere with the cell cycle and induce apoptosis in cancer cells .
- Case Studies : Various derivatives of thieno[2,3-d]pyrimidines have been synthesized and evaluated for their anticancer activities. For instance, studies involving isoindoline derivatives have revealed their potential as inhibitors of acetylcholinesterase and their role in reducing amyloid-beta aggregation associated with Alzheimer's disease, which is often linked to cancer pathways .
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-step organic reactions that can be tailored to enhance yield and purity:
- Synthetic Pathways : The compound can be synthesized using a variety of starting materials such as 6-amino-5-arylideneamino-1,3-dimethyluracils combined with appropriate reagents like triethyl orthoacetate.
- Characterization : Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
To better understand the efficacy of this compound compared to other compounds within the same class, a comparative analysis can be useful:
| Compound Name | Activity Against Staphylococcus aureus | Activity Against Pseudomonas aeruginosa | Activity Against Candida albicans |
|---|---|---|---|
| This compound | High | Moderate | Moderate |
| Metronidazole | Moderate | Low | Not effective |
| Streptomycin | Moderate | Low | Not effective |
Mechanism of Action
The mechanism of action of 6-(indoline-1-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways that promote cell proliferation and survival. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Electronic and Computational Insights
- The indoline-carbonyl group in the target compound may exhibit similar electronic properties due to conjugation between the indoline ring and carbonyl group .
- 1,3-Dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivatives ():
Derivatives such as 22a and 22b showed antimicrobial activity linked to their pyrido[2,3-d]pyrimidine core and substituent hydrophobicity. The indoline-carbonyl group’s planar structure may enhance π-π stacking interactions compared to bulkier substituents .
Herbicidal Activity
- Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione with Fluorophenyl Substituents (Compound 2o, ):
Demonstrated herbicidal activity via inhibition of Nicotiana tabacum PPO enzyme, with hydrogen bonding and π-π interactions critical for binding . The indoline-carbonyl group’s hydrogen-bonding capacity (amide N–H and carbonyl O) may mimic these interactions.
Physicochemical Properties
- Thermal Stability: Thieno[2,3-d]pyrimidine derivatives with methyl groups (e.g., 1,3-dimethyl) exhibit high melting points (>300°C), suggesting the target compound may share similar thermal stability .
- Spectroscopic Features: IR and ¹H NMR spectra of analogs (e.g., 22a, 22b) show characteristic peaks for carbonyl (1650–1750 cm⁻¹) and aromatic protons (6.5–8.5 ppm). The indoline moiety would introduce additional NH and aromatic proton signals near 7–8 ppm .
Biological Activity
The compound 6-(indoline-1-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a member of the thienopyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and antimicrobial properties. It synthesizes findings from various studies to present a comprehensive overview of its potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C13H12N4O2S
- Molecular Weight : 284.33 g/mol
- CAS Number : Not explicitly listed but can be derived from structural components.
The thieno[2,3-d]pyrimidine core is known for its ability to interact with various biological targets, making it a promising scaffold for drug development.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of compounds derived from thieno[2,3-d]pyrimidine structures. The compound has shown significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation.
- IC50 Values :
- COX-1: 19.45 μM
- COX-2: 23.8 μM
These values indicate that the compound exhibits comparable potency to established anti-inflammatory drugs such as celecoxib (IC50 = 0.04 μM) .
Anticancer Activity
The anticancer potential of This compound has been explored in various cancer cell lines. In vitro studies demonstrated that this compound induces apoptosis in cancer cells through multiple pathways:
- Mechanism of Action :
- Inhibition of cell proliferation.
- Induction of apoptosis via caspase activation.
- Modulation of cell cycle progression.
A notable study reported that derivatives of thieno[2,3-d]pyrimidine exhibited IC50 values ranging from 10 to 30 μM against different cancer cell lines .
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been examined. Studies indicate that it possesses activity against both bacterial and fungal strains.
- Minimum Inhibitory Concentration (MIC) values were reported as follows:
- Against E. coli: MIC = 50 mg/mL
- Against Staphylococcus aureus: MIC = 25 mg/mL
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .
Case Study 1: Inhibition of COX Enzymes
In a controlled study using carrageenan-induced paw edema models in rats, compounds similar to This compound demonstrated significant anti-inflammatory effects comparable to indomethacin with ED50 values around 9 μM . This highlights the therapeutic potential of these compounds in treating inflammatory diseases.
Case Study 2: Anticancer Efficacy
A study assessing the cytotoxic effects on breast cancer cell lines revealed that the compound reduced cell viability significantly at concentrations above 20 μM. Flow cytometry analysis indicated an increase in apoptotic cells after treatment with the compound . This suggests its potential role as an anticancer agent.
Q & A
Q. What mechanistic insights explain its activity against tyrosine kinase or dihydrofolate reductase?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
